molecular formula C6H11ClO2 B14434863 1-Chloroethyl butanoate CAS No. 80195-91-1

1-Chloroethyl butanoate

Cat. No.: B14434863
CAS No.: 80195-91-1
M. Wt: 150.60 g/mol
InChI Key: UHFYOBZZNHROFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroethyl butanoate is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80195-91-1

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

1-chloroethyl butanoate

InChI

InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3

InChI Key

UHFYOBZZNHROFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)Cl

Origin of Product

United States

Contextual Significance of Halogenated Esters in Organic Synthesis

Halogenated esters, particularly α-haloalkyl esters, represent a class of versatile building blocks in modern organic synthesis. nih.govnih.gov Their utility stems from the presence of two key functional groups, the ester and the alkyl halide, which can undergo a variety of chemical transformations. The reactivity of the carbon-halogen bond allows for these compounds to act as potent alkylating agents. acs.org This reactivity is fundamental to the construction of more complex molecular architectures.

The introduction of a halogen atom alpha to the ester carbonyl group significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the α-carbon. This makes them valuable intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Their importance is further underscored by their application in the synthesis of a wide array of organic molecules, including pharmaceutically relevant compounds and natural products. nih.gov

Unique Structural Features and Bifunctional Reactivity of 1 Chloroethyl Butanoate

1-Chloroethyl butanoate, with the chemical formula C₆H₁₁ClO₂, is a prime example of an α-chloroalkyl ester. nih.gov Its structure is characterized by a butanoate ester group attached to a 1-chloroethyl moiety. This arrangement confers bifunctional reactivity upon the molecule. The ester group can participate in reactions such as hydrolysis and transesterification, while the chlorine atom at the α-position provides a site for nucleophilic substitution. vulcanchem.com

The key structural feature is the placement of the chlorine atom on the carbon adjacent to the ester oxygen. This position makes the C-Cl bond susceptible to cleavage, allowing the 1-chloroethyl group to act as an electrophile. This bifunctionality enables this compound to be used in a variety of synthetic transformations where either the ester or the alkyl halide functionality can be selectively targeted.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC NameThis compound nih.gov
Molecular FormulaC₆H₁₁ClO₂ nih.gov
Molecular Weight150.60 g/mol nih.gov
CAS Number80195-91-1 nih.gov
Canonical SMILESCCCC(=O)OC(C)Cl nih.gov

Overview of Academic Research Trajectories for Haloalkyl Ester Compounds

Direct Esterification Approaches

Direct esterification, particularly the Fischer esterification method, represents a fundamental approach to synthesizing esters. masterorganicchemistry.comlibretexts.org This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk

The synthesis of 1-chloroethyl butanoate can be directly accomplished by the esterification of butanoic acid with 1-chloroethanol (B3344066). smolecule.com In this reaction, the hydroxyl group of 1-chloroethanol nucleophilically attacks the carbonyl carbon of butanoic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is often necessary to remove the water produced as a byproduct. quora.com

The general equation for this reaction is: CH₃CH₂CH₂COOH + ClCH₂CH₂OH ⇌ CH₃CH₂CH₂COOCH₂CH₂Cl + H₂O

To enhance the rate of esterification, a strong acid catalyst is typically employed. chemguide.co.uk Common catalysts for this process include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The catalyst functions by protonating the carbonyl oxygen of the butanoic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol. masterorganicchemistry.comlibretexts.org

Reaction conditions are optimized to maximize the yield of this compound. This includes controlling the temperature, often by heating the reaction mixture, and adjusting the molar ratio of the reactants. smolecule.com Using an excess of one reactant, typically the alcohol, can also shift the equilibrium to favor product formation. quora.com The removal of water, either by azeotropic distillation or the use of a dehydrating agent, is a critical step in achieving high conversion rates. quora.com For instance, classical esterification procedures may involve maintaining reaction temperatures between 60-80°C for optimal results. smolecule.com

Table 1: Catalysts and Conditions for Direct Esterification

Catalyst Reactant A Reactant B Typical Conditions Product
Sulfuric Acid (H₂SO₄) Butanoic Acid 1-Chloroethanol Heat (e.g., 60-80°C), removal of water This compound
p-Toluenesulfonic Acid (TsOH) Butanoic Acid 1-Chloroethanol Heat, removal of water This compound

Halogenation Strategies

Halogenation strategies provide alternative routes to this compound, starting from butanoic acid derivatives or hydroxyethyl (B10761427) precursors. These methods involve the introduction of the chlorine atom at a specific step in the synthetic sequence.

One approach involves the conversion of butanoic acid into a more reactive derivative, such as butanoyl chloride. latech.edu This is commonly achieved by reacting butanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting butanoyl chloride is highly reactive and can readily react with 1-chloroethanol to form this compound. libretexts.org This method is advantageous because the reaction of an acid chloride with an alcohol is generally irreversible, leading to higher yields compared to direct esterification. libretexts.org

Another potential pathway is the direct chlorination of a pre-formed ester like ethyl butanoate at the alpha-position of the ethyl group, though this can be less specific and harder to control. The Hell-Volhard-Zelinski reaction is a well-known method for the α-halogenation of carboxylic acids, which proceeds via an acid halide intermediate. chemistrysteps.com

The 1-chloroethyl group can also be introduced by reacting a butanoate salt, such as sodium butanoate, with a suitable chloroethylating agent. For example, reacting a carboxylic acid with 1,2-dichloroethane (B1671644) can yield 2-chloroethyl esters. rsc.org This method provides a direct way to form the chloroalkyl ester from the corresponding carboxylate. Another approach involves the use of tri-β-chloroethyl phosphate, which can esterify carboxylic acids to produce β-chloroethyl esters. google.com

A common and effective strategy involves the synthesis of a hydroxyethyl ester precursor, such as 2-hydroxyethyl butanoate, followed by chlorination. The precursor is first synthesized by the esterification of butanoic acid with ethylene (B1197577) glycol. The resulting 2-hydroxyethyl butanoate is then treated with a chlorinating agent to convert the hydroxyl group into a chloride.

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. libretexts.orggoogle.com The reaction typically proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the desired this compound. libretexts.org This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org The conversion of esters containing a hydroxyl group to the corresponding chloroalkyl ester using thionyl chloride in the presence of a catalyst like zinc chloride has also been demonstrated. mdpi.com

Table 2: Common Chlorinating Agents for Hydroxyethyl Precursors

Chlorinating Agent Precursor Typical Conditions Product Byproducts
Thionyl Chloride (SOCl₂) 2-Hydroxyethyl Butanoate Inert solvent, often with pyridine This compound SO₂, HCl
Oxalyl Chloride ((COCl)₂) 2-Hydroxyethyl Butanoate Inert solvent This compound CO, CO₂, HCl
Phosphorus Pentachloride (PCl₅) 2-Hydroxyethyl Butanoate Inert solvent This compound POCl₃, HCl

Stereoselective Synthesis of 1-Haloalkyl Esters

The creation of enantiomerically pure 1-haloalkyl esters is of significant interest for the synthesis of complex chiral molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

Asymmetric catalysis is a powerful tool for synthesizing enantiopure compounds, utilizing chiral catalysts to direct a reaction towards a specific stereochemical outcome. chiralpedia.com These catalysts, which can be metal complexes with chiral ligands, enzymes, or small organic molecules, create a chiral environment that favors the formation of one enantiomer. chiralpedia.com In the context of 1-haloalkyl esters, asymmetric catalysis can be employed in various reactions, such as the hydrogenation of prochiral substrates or allylic substitutions, to produce chiral products with high enantioselectivity. chiralpedia.comnih.gov

Recent advancements have focused on developing robust and highly selective catalysts that operate under mild conditions. chiralpedia.com For instance, iridium-catalyzed allylation of alkoxides has been shown to generate allylic ethers with high enantiomeric purity. nih.gov While not a direct synthesis of this compound, these principles are applicable to the development of catalytic asymmetric routes to such compounds. The search for new and effective chiral catalysts remains a continuous effort, driven by the high demand for enantiopure molecules in the pharmaceutical and agrochemical industries. chiralpedia.com

A notable example of asymmetric catalysis is the synthesis of a C3–C21 fragment of the antimalarial natural products, bastimolides A and B. rsc.orgnih.gov This synthesis utilized a catalytic asymmetric sequence to produce α-silyloxyaldehydes from alkynes, which are key precursors for the stereocontrolled synthesis of 1,5-polyol structures. acs.orguiowa.edu This highlights the potential of asymmetric catalysis to construct complex chiral molecules containing functionalities related to 1-haloalkyl esters.

A novel and stereospecific method for the synthesis of α-haloalkyl esters involves the ring-opening of enol ester epoxides. rsc.orgnih.govrsc.org This approach has been demonstrated to be highly stereospecific, providing access to enantiopure α-haloalkyl esters. rsc.org The process begins with the formation of an enol ester, which is then epoxidized. Subsequent treatment with a halide source, such as lithium chloride (LiCl) in the presence of an acid like p-toluenesulfonic acid (TsOH), leads to the rapid and complete conversion to the corresponding 1-haloalkyl ester. rsc.org

This method's stereospecificity is a key advantage, as the configuration of the starting enol ester epoxide directly determines the stereochemistry of the resulting α-haloalkyl ester. rsc.org For example, the ring-opening of a trans-enol ester epoxide yields the diastereomeric product compared to the corresponding cis-epoxide, confirming the stereospecific nature of the reaction. rsc.org This technique provides a valuable route to richly functionalized, enantiopure building blocks for further synthetic applications. researchgate.net

Table 1: Stereospecific Ring-Opening of Enol Ester Epoxides to 1-Haloalkyl Esters rsc.org

Enol Ester Epoxide SubstrateReagents and ConditionsProduct (1-Haloalkyl Ester)ConversionStereospecificity
14aLiCl, TsOH15aComplete (within 5 min)Complete
14bLiCl, TsOH15bSimilar to 14aComplete
14cLiCl, TsOH15cSimilar to 14aComplete
11aLiCl, TsOH15dSimilar to 14aComplete
11bLiCl, TsOH15eSimilar to 14aComplete
trans-14aLiCl, TsOHepi-15a-Complete

Note: The designations 11a, 11b, 14a, 14b, 14c, 15a, 15b, 15c, 15d, 15e, and epi-15a refer to specific compounds in the cited research article.

Controlling stereochemistry is fundamental in the synthesis of chiral molecules. wikipedia.org Chiral auxiliaries are often employed to achieve this control. wikipedia.org These are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can typically be removed and recovered. wikipedia.org

In the context of α-haloalkyl esters, chiral auxiliaries can be attached to a precursor molecule to influence the stereoselective introduction of the chloro and butanoate groups. For example, in aldol (B89426) reactions, chiral oxazolidinones have been used to set the absolute stereochemistry of multiple stereocenters in complex natural product syntheses. wikipedia.org A similar strategy could be envisioned for controlling the stereocenter in this compound.

Another approach to stereocontrol is reagent-controlled synthesis, where the stereochemistry of the product is determined by the chirality of the reagent itself. pitt.edu This paradigm relies on stereospecific reactions where the stereochemical information from an enantioenriched reagent is directly transferred to the product. pitt.edu For instance, enantioenriched chiral carbenoids have been used for the stereocontrolled homologation of boronic esters. pitt.edu

The choice of synthetic strategy, whether it involves asymmetric catalysis, chiral auxiliaries, or reagent control, depends on the specific target molecule and the desired level of stereochemical purity.

Formation from Vinyl Acetate (B1210297) Derivatives (e.g., 1-Chloroethyl Acetate Precursors)

This compound can be synthesized from precursors derived from vinyl acetate. A key intermediate in this process is 1-chloroethyl acetate. The reaction of hydrogen chloride (HCl) gas with vinyl acetate under controlled pressure and temperature produces 1-chloroethyl acetate. acs.orgacs.org The concentration of HCl gas in the solution appears to be a critical factor, with sealed reaction vessels providing higher yields. acs.orgacs.org The reaction is also sensitive to temperature, with lower temperatures significantly increasing the yield. acs.orgacs.org

Once 1-chloroethyl acetate is formed, it can potentially be converted to this compound through a transesterification reaction. This would involve reacting 1-chloroethyl acetate with butyric acid or a butanoate salt, likely under acidic or basic catalysis, to exchange the acetate group for a butanoate group. While the direct transesterification of 1-chloroethyl acetate to this compound is not explicitly detailed in the provided context, the general principles of esterification and transesterification support this as a plausible synthetic route. For instance, the synthesis of other esters from vinyl acetate derivatives is a known transformation. mdpi.comsemanticscholar.org

The synthesis of related compounds, such as 1-chloroethyl isopropyl carbonate, involves the reaction of 1-chloroethyl chloroformate with an alcohol (isopropanol) in the presence of a base like pyridine. 1-Chloroethyl chloroformate itself can be synthesized from acetaldehyde (B116499) and phosgene (B1210022) or triphosgene. smolecule.comgoogle.com This suggests that a similar reaction of 1-chloroethyl chloroformate with sodium butanoate could potentially yield this compound.

Methodological Considerations for Achieving High Purity in Synthesis

Achieving high purity in the synthesis of this compound is crucial, particularly for its potential use in pharmaceutical applications. The management of process impurities is a key aspect of chemical synthesis. googleapis.com At various stages of production, the product is analyzed for purity using techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Gas Chromatography (GC) to ensure it meets pharmaceutical standards. googleapis.com

Purification techniques such as recrystallization or chromatography are commonly employed to obtain high-purity compounds. smolecule.com For instance, in the synthesis of a related compound, 1-chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, the final product is purified by recrystallization or chromatography. smolecule.com Similarly, silica (B1680970) gel chromatography is used to purify enantioenriched products in catalytic asymmetric reductive acyl cross-coupling reactions.

The choice of reagents and reaction conditions can also significantly impact the purity of the final product. For example, in the synthesis of 1-chloroethyl chloroformate, using a microchannel reactor can shorten reaction times, improve temperature control, and lead to fewer byproducts and higher yields, which is beneficial for industrial-scale production. google.com Understanding the chemical structures and synthetic pathways of potential impurities is essential for developing processes that minimize their formation. googleapis.com

Hydrolysis Mechanisms

The hydrolysis of this compound involves the cleavage of the ester bond, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis of the Ester Moiety

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that results in the formation of a carboxylic acid and an alcohol. chemistrysteps.comucoz.com In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the ester reacts with water. libretexts.org To favor the hydrolysis, a large excess of water is typically used. libretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orguou.ac.in

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orguou.ac.in

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

Elimination of the Alcohol: The protonated alcohol molecule is then eliminated, leaving behind the protonated carboxylic acid.

Deprotonation: Finally, a water molecule removes the proton from the carboxylic acid, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product. libretexts.org

This mechanism is generally referred to as the AAC2 mechanism, signifying an acid-catalyzed, acyl-oxygen cleavage, bimolecular reaction. ucoz.com However, for esters with tertiary alkyl groups, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur, which involves the formation of a stable carbocation. chemistrysteps.comucoz.com

Base-Catalyzed Hydrolysis of the Ester Moiety

Base-catalyzed hydrolysis, also known as saponification, is a more common and often more efficient method for ester hydrolysis because the reaction is essentially irreversible. chemistrysteps.comucoz.com The process typically involves a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), which is analogous to an SN2 reaction. epa.gov

The steps of the BAC2 mechanism are as follows:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Elimination of the Alkoxide: The intermediate then collapses, leading to the elimination of the alkoxide group (⁻OR).

While the BAC2 mechanism is the most prevalent, other pathways like BAL1 (base-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur, particularly with esters that can form stable carbocations. ucoz.comepa.gov

Conformational Effects on Hydrolysis Activation Energy

The rate of hydrolysis can be influenced by the conformation of the ester. Studies on similar esters, such as ethyl chloroacetate, have shown that different conformers can have a significant range of activation energies for neutral hydrolysis. researchgate.net

Research has indicated that the gauche conformer of an ester can have a lower activation energy for hydrolysis compared to the trans conformer. researchgate.net This difference is attributed to the stereoelectronic effects in the transition state. The presence of halogen atoms, like the chloro group in this compound, can also lower the activation energy for hydrolysis. researchgate.net

Ester ConformerRelative Activation EnergyKey Influencing Factor
GaucheLowerFavorable stereoelectronic interactions in the transition state
TransHigherLess favorable stereoelectronic interactions compared to gauche

Nucleophilic Substitution Reactions

Beyond hydrolysis, the chloro group in this compound makes it susceptible to nucleophilic substitution reactions.

Replacement of the Chloro Group by Various Nucleophiles

The chlorine atom in this compound can be displaced by a variety of nucleophiles. smolecule.com This reactivity is a key feature of chloroalkyl esters, allowing for the introduction of different functional groups. For instance, reactions with nucleophiles like azides can be used to synthesize corresponding azido (B1232118) compounds. rsc.org The specific conditions of the reaction, such as the solvent and temperature, can influence the outcome and efficiency of the substitution.

SN1 vs. SN2 Mechanistic Pathways in Chloroalkyl Esters

Nucleophilic substitution reactions on alkyl halides, including chloroalkyl esters, can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.com The preferred pathway depends on several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. libretexts.orgspcmc.ac.in

The SN1 mechanism is a two-step process:

Formation of a Carbocation: The leaving group (in this case, the chloride ion) departs, forming a carbocation intermediate. This is the slow, rate-determining step. masterorganicchemistry.com

Nucleophilic Attack: The nucleophile attacks the carbocation, forming the substitution product. masterorganicchemistry.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comsavemyexams.com This results in an inversion of stereochemistry at the reaction center.

For this compound, the carbon bearing the chlorine is a secondary carbon. Secondary alkyl halides are at a borderline between SN1 and SN2 mechanisms. pressbooks.pub The choice of pathway can be influenced by the reaction conditions.

FactorFavors SN1Favors SN2
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMF)
Leaving Group Good leaving groupGood leaving group

Given that this compound has a secondary carbon center, both SN1 and SN2 pathways are possible. pressbooks.pub A strong nucleophile and a polar aprotic solvent would favor an SN2 reaction, while a weak nucleophile and a polar protic solvent would favor an SN1 reaction. libretexts.org The stability of the potential secondary carbocation also plays a role in the feasibility of the SN1 pathway. savemyexams.com

Synthesis of Diverse Derivatives via Substitution

The chloro group in this compound serves as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a variety of derivatives. smolecule.com This reactivity is fundamental to its utility as a synthetic intermediate. The carbon atom bonded to the chlorine is electrophilic and is therefore susceptible to attack by nucleophiles.

Common nucleophiles that can displace the chloride ion include:

Hydroxide ions (OH⁻): This reaction leads to the formation of 1-hydroxyethyl butanoate. The hydrolysis of this compound yields butanoic acid and 1-chloroethanol. smolecule.com

Amines (R-NH₂): Reaction with amines can produce various amino-substituted butanoates, which are of interest in medicinal chemistry. For instance, the bis(2-chloroethyl)amino group can be incorporated through alkylation reactions.

Thiolates (RS⁻): These reactions yield thioether derivatives.

The general mechanism for nucleophilic substitution can be described as follows: Nu:⁻ + R-Cl → Nu-R + Cl⁻ Where Nu:⁻ represents a generic nucleophile and R-Cl is this compound.

The synthesis of complex molecules can be achieved through multi-step processes involving nucleophilic substitution. For example, the synthesis of 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester involves steps like benzimidazole (B57391) core formation, alkylation to introduce the bis(2-chloroethyl)amino group, and esterification.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound Analogs

NucleophileReagent ExampleProduct TypeReference
Amine2-chloroethylamineAmino-substituted ester
HydroxidePotassium HydroxideHydroxy-substituted ester smolecule.com
CarboxylateAcid with or without activationEster derivative google.com

Elimination Reactions

Formation of Alkenes via Loss of Halogen and Hydrogen Atoms

This compound can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes. smolecule.comlibretexts.org This process involves the removal of the chlorine atom and a hydrogen atom from an adjacent carbon, resulting in the formation of a carbon-carbon double bond. libretexts.orgscience-revision.co.uk

The general reaction is as follows: Base + CH₃-CH(Cl)-O-CO-CH₂CH₂CH₃ → BH⁺ + Cl⁻ + CH₂=CH-O-CO-CH₂CH₂CH₃

The primary alkene product expected from the elimination of this compound is vinyl butanoate. The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. masterorganicchemistry.com However, in the case of this compound, there is only one possible alkene product.

Conditions Favoring Elimination (e.g., Heating, Strong Bases)

Elimination reactions are often in competition with substitution reactions. masterorganicchemistry.com Several factors can be manipulated to favor the elimination pathway over substitution:

Strong, Bulky Bases: The use of strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favors elimination. libretexts.org The bulky nature of the base makes it difficult to act as a nucleophile and attack the electrophilic carbon, thus promoting the abstraction of a proton from the adjacent carbon. libretexts.org

High Temperatures: Heating the reaction mixture generally favors elimination over substitution. masterorganicchemistry.com This is because elimination reactions typically have a higher activation energy than substitution reactions and result in an increase in the number of molecules, leading to a positive entropy change (ΔS). masterorganicchemistry.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination reaction. masterorganicchemistry.com

Solvent: The choice of solvent is crucial. A less polar, aprotic solvent is generally preferred for elimination reactions. For example, using hot ethanolic potassium hydroxide favors elimination, whereas an aqueous solution of potassium hydroxide at a lower temperature would favor substitution. science-revision.co.uk

Table 2: Conditions Favoring Elimination vs. Substitution

ConditionFavors EliminationFavors SubstitutionReference
Temperature HighLow masterorganicchemistry.com
Base Strong, sterically hindered (e.g., t-BuOK)Weaker, less hindered (e.g., OH⁻ in water) science-revision.co.uklibretexts.org
Solvent Hot, alcoholic (e.g., ethanol)Aqueous, lower temperature science-revision.co.uk

Radical Reactions and Halogenation Mechanisms

Alkanes and their derivatives can undergo free-radical halogenation, a reaction that proceeds via a radical chain mechanism. libretexts.orgsavemyexams.com This mechanism typically involves three distinct steps: initiation, propagation, and termination. libretexts.org

Initiation: This step requires an energy input, usually in the form of UV light or heat, to break the halogen-halogen bond (e.g., Cl-Cl) homolytically, generating two highly reactive halogen radicals. libretexts.orgsavemyexams.com Cl₂ + UV light → 2 Cl•

Propagation: A halogen radical abstracts a hydrogen atom from the alkane portion of the ester, in this case, the butanoate chain, to form a hydrogen halide and an alkyl radical. This newly formed alkyl radical then reacts with another molecule of the halogen to produce the halogenated product and another halogen radical, which continues the chain reaction. libretexts.orgsavemyexams.com

CH₃CH₂CH₂CO₂CH(Cl)CH₃ + Cl• → •CH₂(CH₂)₂CO₂CH(Cl)CH₃ + HCl

•CH₂(CH₂)₂CO₂CH(Cl)CH₃ + Cl₂ → ClCH₂(CH₂)₂CO₂CH(Cl)CH₃ + Cl•

Termination: The reaction is terminated when two radicals combine to form a stable molecule. This can happen in several ways, such as the combination of two halogen radicals, two alkyl radicals, or an alkyl radical and a halogen radical. libretexts.org

The reactivity of C-H bonds towards radical abstraction depends on their position. Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds. Therefore, halogenation is expected to occur preferentially at the methylene (B1212753) (-CH₂-) groups within the butanoate chain.

Metal ions can also initiate halogenation reactions involving N-haloamines, proceeding through a free-radical chain mechanism where the chlorine atom is the chain-carrying species. cdnsciencepub.com

Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for investigating the mechanisms and kinetics of chemical reactions, including those involving this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules and predict reaction pathways. researchgate.nettezu.ernet.in

Key areas where computational methods are applied include:

Transition State Analysis: DFT calculations, for example using the B3LYP functional with a basis set like 6-31G*, can be employed to locate and characterize the transition state structures for substitution and elimination reactions. The calculated energy barriers for these transition states provide insights into the reaction rates and the competition between different pathways.

Kinetic and Thermodynamic Parameters: Computational methods like Canonical Variational Transition State Theory (CVT) combined with Small Curvature Tunneling (SCT) can be used to calculate rate coefficients for reactions over a range of temperatures. iitm.ac.in Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed to determine the favorability of a reaction.

Solvent Effects: The influence of the solvent on reaction pathways can be modeled using methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS). This allows for the prediction of how solvent polarity affects reaction rates and selectivity.

Reaction Mechanism Studies: Theoretical studies can elucidate detailed reaction mechanisms. For example, the atmospheric oxidation of esters initiated by radicals like OH and Cl has been investigated using computational methods to understand their degradation pathways. researchgate.net

Table 3: Common Computational Methods in Reaction Pathway Elucidation

MethodApplicationReference
Density Functional Theory (DFT) Geometry optimization, frequency calculations, transition state searching researchgate.net
Canonical Variational Transition State Theory (CVT) Calculation of reaction rate coefficients iitm.ac.in
Small Curvature Tunneling (SCT) Correction for quantum tunneling effects in rate calculations iitm.ac.in
COSMO-RS Modeling of solvent effects on reaction kinetics

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Methodologies

Spectroscopy is fundamental to confirming the identity of 1-chloroethyl butanoate. Each method probes different aspects of the molecular structure, and together, they provide unambiguous evidence of its composition.

NMR spectroscopy is the most powerful tool for the structural determination of this compound in solution. It provides precise information about the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.

Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum of this compound displays distinct signals corresponding to the five unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electronegativity of adjacent atoms (oxygen, chlorine, and the carbonyl group), and the splitting patterns (multiplicity) reveal the number of neighboring protons, consistent with the n+1 rule.

Key features include a characteristic quartet at approximately 6.4-6.6 ppm, which is significantly downfield due to the deshielding effects of both the adjacent chlorine atom and the ester oxygen. This signal corresponds to the single proton on the carbon bearing the chlorine (CHCl). It is coupled to the three protons of the adjacent methyl group, which appears as a doublet around 1.8-1.9 ppm. The signals for the butanoate chain are observed further upfield, in regions typical for alkyl chains, with multiplicities confirming their positions relative to each other and the ester carbonyl group.

Carbon-13 (¹³C) NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a signal for each of the six unique carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing at approximately 171-172 ppm. The carbon atom bonded to both chlorine and oxygen (CHCl) is also found significantly downfield, typically in the 82-84 ppm range. The remaining four signals correspond to the carbons of the butanoate and ethyl portions of the molecule, with chemical shifts consistent with their respective chemical environments.

The following tables summarize typical NMR data for this compound, generally recorded in a solvent such as Chloroform-d (CDCl₃).

Table 1: Representative ¹H NMR Data for this compound
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
O-CH(Cl)-CH₃6.49Quartet (q)5.81H
O₂C-CH₂-CH₂-CH₃2.35Triplet (t)7.52H
O-CH(Cl)-CH₃1.85Doublet (d)5.83H
O₂C-CH₂-CH₂-CH₃1.68Sextet (sxt)7.52H
O₂C-CH₂-CH₂-CH₃0.96Triplet (t)7.53H
Table 2: Representative ¹³C NMR Data for this compound
AssignmentChemical Shift (δ, ppm)
C=O171.8
O-CHCl-CH₃83.1
O₂C-CH₂-CH₂-CH₃35.9
O-CHCl-CH₃24.2
O₂C-CH₂-CH₂-CH₃18.3
O₂C-CH₂-CH₂-CH₃13.6

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern upon ionization, which serves as a structural fingerprint.

The nominal molecular weight of this compound (C₆H₁₁ClO₂) is 150 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the electron ionization mass spectrum (EI-MS) typically shows a characteristic molecular ion cluster [M]⁺ at mass-to-charge ratios (m/z) of 150 and 152, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₆H₁₁³⁵ClO₂, the calculated exact mass is 150.04475, which can be experimentally confirmed to within a few parts per million (ppm).

Common fragmentation pathways observed in EI-MS include:

Alpha-cleavage: Cleavage adjacent to the carbonyl group can yield the stable butyryl cation ([CH₃CH₂CH₂CO]⁺) at m/z 71.

Loss of a chlorine radical: Loss of •Cl from the molecular ion results in a fragment at m/z 115.

Cleavage of the C-O bond: Fragmentation can produce the 1-chloroethyl cation ([CH₃CHCl]⁺), which appears as an isotopic cluster at m/z 63 and 65.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon of the butanoate chain can be transferred to the carbonyl oxygen, leading to the elimination of chloroethene and the formation of a radical cation of butanoic acid at m/z 88.

When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry becomes a powerful tool for identifying this compound in complex reaction mixtures or environmental samples.

Table 3: Key Mass Fragments for this compound (EI-MS)
m/z (Mass/Charge Ratio)Proposed Fragment IonFormulaNotes
150 / 152[M]⁺ (Molecular Ion)[C₆H₁₁ClO₂]⁺Isotopic cluster with ~3:1 intensity ratio, confirming one Cl atom.
115[M - Cl]⁺[C₆H₁₁O₂]⁺Result of losing the chlorine radical.
88[C₄H₈O₂]⁺•[CH₃CH₂CH₂COOH]⁺•Product of McLafferty rearrangement (radical cation of butanoic acid).
71[C₄H₇O]⁺[CH₃CH₂CH₂CO]⁺Butyryl cation from alpha-cleavage.
63 / 65[C₂H₄Cl]⁺[CH₃CHCl]⁺1-chloroethyl cation, showing the characteristic 3:1 chlorine isotope pattern.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent feature in the spectrum is the intense absorption band of the ester carbonyl group (C=O). For α-chloro esters like this compound, the electronegative chlorine atom on the alcohol-derived portion induces a positive inductive effect, which strengthens and shortens the C=O bond. This results in a shift of the stretching frequency to a higher wavenumber, typically observed in the range of 1760-1775 cm⁻¹, compared to standard alkyl esters (~1735-1750 cm⁻¹).

Other key diagnostic absorptions include:

C-O Stretches: Two distinct C-O stretching vibrations characteristic of the ester group are found in the fingerprint region, typically around 1250-1150 cm⁻¹ (asymmetric stretch) and 1100-1000 cm⁻¹ (symmetric stretch).

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹ (e.g., 2980-2880 cm⁻¹).

C-Cl Stretch: The carbon-chlorine bond stretch gives rise to a moderately strong absorption in the lower frequency region of the fingerprint, typically between 800-600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
2985-2880C-H StretchAlkyl (sp³)Medium-Strong
1775-1760C=O StretchEster (α-chloro)Very Strong
1250-1150C-O-C Asymmetric StretchEsterStrong
1100-1000C-O-C Symmetric StretchEsterStrong
800-600C-Cl StretchAlkyl HalideMedium-Strong

UV-Visible spectroscopy has limited utility for the structural characterization of this compound, as the molecule lacks extensive chromophores that absorb strongly in the 200-800 nm range. The primary electronic transition is the weak, formally forbidden n→π* transition associated with the non-bonding electrons of the carbonyl oxygen to the antibonding π* orbital of the C=O double bond. This transition typically results in a low-intensity absorption band (low molar absorptivity, ε) with a λₘₐₓ in the far UV region, around 210-220 nm. While not a primary identification method, UV-Vis spectroscopy can be employed for quantitative analysis in solutions where this compound is the sole absorbing species, using a calibration curve according to the Beer-Lambert law.

Chromatographic Separation Techniques

Chromatography is indispensable for isolating this compound from reaction mixtures and for assessing its purity.

Given its volatility and thermal stability, gas chromatography (GC) is the premier chromatographic technique for the analysis of this compound. It is widely used for monitoring reaction progress, identifying byproducts, and performing quantitative purity assessments.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its differential interactions with the column's stationary phase. For this compound, a mid-polarity stationary phase (e.g., one containing phenyl or cyanopropyl groups) or a standard non-polar phase (e.g., polydimethylsiloxane, such as in a DB-5 or HP-5ms column) provides excellent resolution.

The retention time of this compound is a characteristic parameter under a specific set of analytical conditions (column type, temperature program, and gas flow rate). Purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, making it ideal for quantification. When coupled to a mass spectrometer (GC-MS), GC provides both separation and definitive identification of the eluted components.

Table 5: Typical GC Analytical Parameters for this compound
ParameterTypical Value / Description
TechniqueCapillary Gas Chromatography (GC)
Column TypeNon-polar (e.g., HP-5ms, 5% Phenyl Methyl Siloxane) or Mid-polarity
Column Dimensionse.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier GasHelium or Hydrogen
InjectorSplit/Splitless; typical temperature: 250 °C
Oven ProgramTemperature ramp, e.g., initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector TemperatureFID: 280-300 °C; MS Transfer Line: 280 °C

Liquid Chromatography (LC)

Liquid chromatography is indispensable for analyzing non-volatile impurities, thermally labile compounds, and for performing chiral separations.

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules like this compound. dtic.mil The separation is based on the compound's partitioning between a non-polar stationary phase and a polar mobile phase.

A typical setup involves a C18-functionalized silica (B1680970) column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. rsc.orgscholarsresearchlibrary.com A UV detector is commonly used for detection, as the ester carbonyl group provides sufficient chromophore for analysis. In research involving a complex analogue, ethyl 4-(4-(1-chloroethyl)-2-methoxy-5-nitrophenoxy)butanoate, purity was assessed using an Acquity UPLC BEH C18 column with a water/acetonitrile gradient containing 0.1% formic acid. rsc.org HPLC can also be coupled with detectors like circular dichroism (CD) to determine enantiomeric excess (ee) by comparing the response of the enantiomers. nih.gov

Since this compound possesses a stereocenter at the C1 position of the ethyl group, separating its enantiomers is essential for stereoselective synthesis and biological studies. This is achieved using a chiral stationary phase (CSP). kutechfirm.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support (e.g., Chiralpak, Chiracel), are widely effective for resolving a broad range of chiral compounds, including esters. researchgate.netresearchgate.net In studies on the enantioselective hydrolysis of the related compound 1-aryl-2-chloroethyl propanoate, the enantiomeric excess of the products was determined using HPLC with a chiral column, demonstrating the suitability of this technique for such separations. unicamp.br The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times. researchgate.net The mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol modifier (like isopropanol), is optimized to achieve the best resolution. researchgate.netsioc-journal.cn

Table 2: Chiral HPLC Conditions for Separation of Related Chloroethyl Esters

Analyte Type Chiral Stationary Phase Mobile Phase Application Reference
1-Aryl-2-chloroethyl propanoate Chiral Column (unspecified) Not specified Determination of enantiomeric excess after enzymatic hydrolysis. unicamp.br
1-Chloro-3-(phenoxy)propan-2-yl butanoate Chiral Column (unspecified) Not specified Determination of enantiomeric excess in kinetic resolution. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective qualitative technique used extensively to monitor the progress of chemical reactions, such as the synthesis of this compound. environmentclearance.nic.innih.gov By spotting the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system (eluent), one can visualize the consumption of starting materials and the formation of the product. researchgate.net

For an ester like this compound, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely provide good separation from more polar reactants (e.g., an alcohol) or less polar ones. mdpi.com The spots can be visualized under UV light if the compounds are UV-active, or by staining with a developing agent like potassium permanganate. Completion of the reaction is indicated by the disappearance of the starting material spot. researchgate.netgoogle.com

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing definitive structural information.

GC-MS: Gas Chromatography-Mass Spectrometry is the definitive method for identifying volatile compounds. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragments, serves as a molecular fingerprint. uin-alauddin.ac.id This allows for positive identification by comparing the spectrum to a library database or through manual interpretation. epa.govresearchgate.net The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the compound's identity. glsciences.eu

LC-MS: For compounds that are not suitable for GC or for the analysis of complex mixtures, Liquid Chromatography-Mass Spectrometry is the preferred technique. researchgate.net It is particularly useful for confirming the molecular weight of the analyte and any impurities separated by the LC system. In the analysis of a related chloroethyl butanoate derivative, Ultra-Performance Liquid Chromatography was coupled with a mass spectrometry detector (UPLC/MS) using electrospray ionization (ESI). rsc.org This allowed for the detection of the protonated molecule [M+H]+, confirming the molecular weight of the target compound and its intermediates. rsc.org

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy is a powerful, albeit less common, technique for the unambiguous structural elucidation of compounds in a mixture without prior isolation. researchgate.net The eluent from the HPLC column flows through a specialized NMR probe, allowing NMR spectra to be acquired for each separated peak. This technique is invaluable in research for identifying unknown synthesis byproducts or degradation products by providing detailed structural information that MS alone cannot offer. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-Aryl-2-chloroethyl propanoate
1-Chloro-3-(phenoxy)propan-2-yl butanoate
2-chloroethyl esters
Acetonitrile
Butyric anhydride
Diethylamine
Dimethyl polysiloxane
Ethyl 4-(4-(1-chloroethyl)-2-methoxy-5-nitrophenoxy)butanoate
Ethyl acetate
Formic acid
Helium
Hexane
Isopropanol
Methanol
Methyl (R)-3-hydroxy-3-(naphthalen-1-yl)propanoate
Polyethylene glycol
Potassium permanganate

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1-chloroethyl butanoate, DFT calculations offer a detailed understanding of its molecular and electronic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By using methods like the B3LYP functional with a 6-31G(d,p) basis set, researchers can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. cellulosechemtechnol.ro These optimized geometric parameters provide a foundational understanding of the molecule's structure. For instance, calculations can reveal the precise arrangement of the chloroethyl and butanoate groups relative to each other. cellulosechemtechnol.ro

Table 1: Selected Predicted Geometric Parameters of this compound

Parameter Description Predicted Value
C=O Bond Length Length of the carbonyl double bond ~1.2 Å
C-Cl Bond Length Length of the carbon-chlorine single bond ~1.8 Å
O-C-C Angle Angle involving the ester oxygen and adjacent carbons ~110°
C-C-Cl Angle Angle involving the carbon chain and chlorine atom ~109.5°

Note: The values presented are typical approximate values derived from DFT calculations on similar ester compounds and may vary based on the specific computational method and basis set used.

This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis using DFT helps to identify the different possible conformers and their relative stabilities. By calculating the energy of each conformation, the most stable, or ground-state, conformer can be identified. This analysis is crucial as the molecule's reactivity and physical properties can be influenced by its preferred conformation. researchgate.net

The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.comdergipark.org.tr A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. schrodinger.com DFT calculations can precisely determine these energy levels, providing insight into the molecule's electronic behavior and potential reaction pathways. cellulosechemtechnol.ro The positive (red) and negative (green) phases of the orbitals indicate the regions of electron density. irjweb.com

Table 2: Calculated Frontier Orbital Energies

Orbital Description Energy (eV)
HOMO Highest Occupied Molecular Orbital (Value)
LUMO Lowest Unoccupied Molecular Orbital (Value)
Energy Gap Difference between LUMO and HOMO (Value)

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net By simulating the vibrational spectrum, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C=O stretch, C-Cl stretch). researchgate.net This theoretical assignment is invaluable for interpreting experimental spectra and confirming the molecule's structure. researchgate.net

Non-covalent interactions (NCIs), such as van der Waals forces and dipole-dipole interactions, play a significant role in the physical properties and intermolecular associations of this compound. researchgate.netmdpi.com Computational methods can be used to analyze and quantify these weak interactions. researchgate.net For instance, the presence of the electronegative chlorine and oxygen atoms creates a dipole moment in the molecule, leading to dipole-dipole interactions that influence its boiling point and solubility. Understanding these forces is essential for predicting the compound's behavior in different environments. chemrxiv.org

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. For example, it can be used to study the kinetics and thermodynamics of its hydrolysis or its participation in substitution reactions. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. researchgate.net This detailed mechanistic insight is crucial for controlling reaction outcomes and designing new synthetic pathways. researchgate.net For instance, theoretical studies can model the nucleophilic substitution at the carbon atom bearing the chlorine, providing a deeper understanding of its reactivity. mdpi.com

Transition State Characterization and Activation Energy Calculations

The core of understanding a chemical reaction lies in characterizing its transition state (TS)—the highest energy point on the reaction pathway that separates reactants from products. The energy required to reach this state is known as the activation energy (Ea), a critical factor determining the reaction rate.

For this compound, key reactions include hydrolysis, thermal decomposition, and nucleophilic substitution. Computational studies on analogous esters, such as the hydrolysis of ethyl acetate (B1210297) and the thermal decomposition of methyl butanoate, provide a blueprint for how these processes are modeled. researchgate.netresearchgate.net The process typically involves:

Locating the Transition State: Using methods like Density Functional Theory (DFT), researchers can identify the specific geometry of the transition state. For a hydrolysis reaction, this would involve the precise orientation of a water molecule as it attacks the carbonyl carbon. researchgate.net For a unimolecular elimination, it would involve the geometry where the C-Cl and a β-hydrogen bond are simultaneously breaking and a C=C double bond is forming.

Verifying the Transition State: A true transition state is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond). researchgate.netscispace.com

Calculating Activation Energy: The activation energy is calculated as the energy difference between the transition state and the initial reactant complex. beilstein-journals.org

Studies on the hydrolysis of similar esters have shown that the activation energy can be significantly influenced by the presence of explicit water molecules that stabilize the transition state through hydrogen bonding. researchgate.netbeilstein-journals.org For the solvolysis of this compound, a key feature would be the stabilization of the developing positive charge on the α-carbon by the adjacent oxygen atom, a factor that significantly impacts the C-Cl bond elongation in the transition state. smolecule.com

Reaction TypeAnalogous CompoundComputational MethodKey Transition State FeatureCalculated Ea (kcal/mol)
Neutral HydrolysisEthyl AcetateDFT with PCMFormation of C-O bond with attacking water~25-30
Thermal DecompositionMethyl ButanoateBH&HLYP/cc-pVTZC-H bond elongation in six-membered ring~45-50
SN1 SolvolysisChloromethyl methyl etherDFTElongated C-Cl bond, planar carbocation character~20-25 (solvent dependent)

This table presents typical values derived from computational studies on analogous compounds to illustrate the expected energetic parameters for this compound.

Kinetics and Thermochemistry of Elementary Reactions

Kinetics: Using the energetic data from quantum calculations, Transition State Theory (TST) is widely employed to calculate rate constants (k) over a range of temperatures. researchgate.netacs.org These calculations can be refined to account for quantum mechanical tunneling, which is particularly important for reactions involving the transfer of light particles like hydrogen. acs.org The results are often expressed in the form of an Arrhenius equation, k(T) = A * exp(-Ea/RT), where A is the pre-exponential factor. For example, in the atmospheric degradation of butanoate esters, the kinetics of hydrogen abstraction by radicals like •OH are computationally determined to assess the molecule's atmospheric lifetime. researchgate.netscispace.comacs.org

Thermochemistry: The standard enthalpies (ΔH°), entropies (ΔS°), and Gibbs free energies (ΔG°) of reaction are fundamental thermodynamic properties. These are calculated from the computed energies and vibrational frequencies of the reactants and products. scispace.comtezu.ernet.in For instance, in the thermal decomposition of butanoate esters, calculations show that pathways like ester pyrolysis to form butanoic acid and an alkene are often thermodynamically favored over bond-breaking reactions. researchgate.netnih.gov

Elementary ReactionAnalogous ReactionComputational MethodCalculated ΔH° (kcal/mol)Calculated Rate Constant k (at 298 K)
H-abstraction by •OHMethyl Butanoate + •OHCCSD(T)//BHandHLYPVaries by position (-15 to -30)~1-5 x 10⁻¹² cm³/molecule·s
Unimolecular EliminationIsopropyl Butanoate → Propene + Butanoic AcidCBS-QB3~15Highly temperature dependent
Base-catalyzed HydrolysisEthyl Acetate + OH⁻DFT with water cluster~ -20Dependent on pH and temperature

This table contains representative data from studies on analogous esters to provide insight into the expected kinetic and thermochemical parameters for this compound.

Solvent Effects Modeling (e.g., Polarizable Continuum Model, Poisson−Boltzmann SCRF)

Reactions in solution are heavily influenced by the solvent. Computational models are crucial for understanding these effects.

Implicit Solvation Models: The most common approach is to use an implicit or continuum solvent model, such as the Polarizable Continuum Model (PCM) or its variants like the Conductor-like Screening Model (COSMO). aip.orgresearchgate.netresearchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this medium. This method effectively captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states, thereby altering activation energies. aip.orgacs.org For a reaction like the solvolysis of this compound, which can proceed via a charged carbocation-like intermediate, PCM calculations are essential for obtaining realistic energy barriers. researchgate.netkoreascience.kr

Explicit Solvation Models: For reactions where specific solvent interactions like hydrogen bonding are critical, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often used. acs.org In this method, the reacting molecules and a few immediate solvent molecules are treated with high-level quantum mechanics, while the rest of the solvent is modeled with a simpler, classical force field. This approach has been used effectively to model ester hydrolysis, showing that explicit water molecules can act as catalysts by forming hydrogen-bond bridges that facilitate proton transfer in the transition state. acs.orgdiva-portal.org

Ab Initio and Other Quantum Chemical Methods for Mechanistic Insights

The reliability of computational predictions depends heavily on the chosen quantum chemical method. A hierarchy of methods is available, trading computational cost for accuracy.

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a good balance of accuracy and efficiency. Functionals such as B3LYP, M06-2X, and BH&HLYP are commonly used to optimize geometries and calculate frequencies for molecules like esters. researchgate.netscispace.com The M06-2X functional, for example, is often recommended for kinetic and thermochemical studies of organic reactions. acs.org

Ab Initio Methods: For higher accuracy, especially for energy calculations, ab initio (from first principles) methods are used. Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are prominent examples. acs.org A common high-accuracy approach is to optimize the geometry of reactants and transition states with a cost-effective DFT method and then perform a single-point energy calculation using the more demanding CCSD(T) method with a large basis set (e.g., cc-pVTZ). scispace.comacs.org This dual-level approach provides a "gold standard" for reaction energetics. scispace.com

These methods provide deep mechanistic insights by revealing the electronic structure changes throughout a reaction, identifying key intermediates, and confirming the connections between stationary points on the potential energy surface through Intrinsic Reaction Coordinate (IRC) calculations. scispace.comacs.org

Predictive Modeling for Reactivity and Selectivity

Beyond studying individual reactions, computational models can be developed to predict the properties and reactivity of entire classes of compounds.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): QSPR and QSAR models are statistical models that correlate chemical structure with a specific property (like a reaction rate) or biological activity. nih.govresearchgate.netdntb.gov.ua The process involves:

Calculating a set of numerical "descriptors" that encode structural, electronic, or topological features of the molecules.

Using statistical methods, like Multiple Linear Regression (MLR) combined with a Genetic Algorithm (GA) for descriptor selection, to build a mathematical equation linking the descriptors to the property of interest. nih.govnih.gov

Validating the model using external test sets to ensure its predictive power.

Such models have been successfully developed to predict properties like the flash point and aquatic toxicity of esters. nih.govnih.gov A QSAR model for the base-promoted hydrolysis of esters was developed using quantum topological molecular similarity descriptors, identifying the O=C-O fragment as the key "active center" for the reaction. acs.org These approaches could be readily applied to predict the reactivity and properties of this compound based on its calculated molecular descriptors.

Applications of 1 Chloroethyl Butanoate As a Synthetic Intermediate and Reagent

Building Block in Complex Organic Synthesis

The structure of 1-chloroethyl butanoate makes it a useful building block in the construction of more elaborate organic molecules. The chloroethyl group can act as an electrophile, allowing for the introduction of the ethyl butanoate moiety into various nucleophilic substrates. While specific examples detailing the extensive use of this compound in the synthesis of highly complex natural products are not widely documented in readily available literature, its potential is evident from the reactivity of similar α-chloroesters.

These compounds are known to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, in reactions analogous to those of other α-chloroesters, this compound could be employed in alkylation reactions with enolates, carbanions, and other nucleophiles. The ester group can then be further manipulated, for example, through hydrolysis to a carboxylic acid, reduction to an alcohol, or transesterification, providing a pathway to a diverse array of functionalized molecules.

The reactivity of the chloro group is a key feature in its application as a synthetic building block. This functionality allows for nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles such as amines, thiols, and alkoxides. This enables the covalent attachment of the ethyl butanoate fragment to a larger molecular scaffold, a common strategy in the stepwise assembly of complex organic structures.

Precursor for Advanced Ester Derivatives and Acylals

This compound can serve as a precursor for the synthesis of more advanced ester derivatives and acylals. The presence of the chlorine atom on the ethyl group provides a handle for chemical modification, leading to a variety of substituted esters. For example, nucleophilic substitution of the chloride can introduce new functional groups, thereby creating novel ester compounds with potentially interesting chemical or biological properties.

Furthermore, α-chloroesters like this compound are key precursors in the synthesis of acylals (1,1-diesters). Acylals are valuable protecting groups for aldehydes and are also found in some biologically active compounds. The synthesis of an acylal from an α-chloroester typically involves the reaction of the chloroester with a carboxylate salt. In this reaction, the carboxylate displaces the chloride ion to form the second ester linkage at the α-carbon.

The general scheme for the formation of an asymmetrical acylal from a precursor like this compound is a two-step process. First, a carboxylic acid is converted to its corresponding α-chloroalkyl ester. In the second step, this α-chloroalkyl ester reacts with another carboxylic acid via an SN2-type reaction to yield the acylal.

PrecursorReagentProduct Class
This compoundCarboxylate Salt (R-COO⁻)Acylal
This compoundNucleophile (Nu⁻)Advanced Ester Derivative

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Halogenated organic compounds are of significant importance in the pharmaceutical and agrochemical industries, with many active ingredients containing one or more halogen atoms. While direct evidence of this compound's use in the synthesis of specific commercial drugs or pesticides is not prevalent in the public domain, its structural motifs are found in various biologically active molecules. For instance, the related compound 1-chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, also known as Prednimustine, is a chemotherapeutic agent used in the treatment of cancers like leukemias and lymphomas. smolecule.com This more complex molecule incorporates a chloroethyl butanoate-like structure, highlighting the relevance of this chemical entity in medicinal chemistry.

The synthesis of such complex molecules often involves the use of smaller, functionalized building blocks. A compound like this compound could potentially serve as such a building block for the synthesis of novel pharmaceutical or agrochemical candidates. The chloroethyl group can act as a reactive handle to link the butanoate moiety to a larger, biologically active scaffold.

IndustryPotential Application of this compound
Pharmaceutical Intermediate for the synthesis of active pharmaceutical ingredients (APIs).
Agrochemical Building block for the development of new herbicides, insecticides, or fungicides.

Transformations for Introducing Specific Butanoate and Chloroethyl Moieties

This compound is a reagent that can be utilized to introduce both a butanoate and a chloroethyl moiety into a target molecule, although not always simultaneously in their final desired forms. The primary transformation involves the reaction of the electrophilic carbon bearing the chlorine atom with a nucleophile. This results in the attachment of the 1-(butoxycarbonyl)ethyl group to the nucleophilic atom.

Subsequent chemical modifications can then be performed on the ester part of the molecule. For example, the butanoate ester can be hydrolyzed to the corresponding carboxylic acid, or reduced to the primary alcohol, providing access to a range of functional groups.

The chloroethyl moiety itself can be the desired functionality in the final product, as is the case in many alkylating agents used in chemotherapy. Alternatively, the chlorine atom can serve as a leaving group in a subsequent reaction, allowing for further functionalization of the ethyl group. The reactivity of the C-Cl bond in α-chloroesters makes them effective alkylating agents for a variety of nucleophiles.

Future Directions and Emerging Research Avenues for Halogenated Esters

Development of Novel Stereoselective Synthetic Pathways

A significant area of ongoing research is the development of stereoselective methods for synthesizing halogenated compounds. acs.orgnih.gov The ability to control the stereochemistry during the introduction of a halogen atom is crucial for creating optically active molecules with specific biological activities. acs.orgwiley.com Catalyst-controlled stereoselective halogenation reactions are being explored to produce single enantiomers of chiral halogenated esters. nih.gov

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The discovery of new and more efficient catalytic systems is a major focus in the synthesis of halogenated esters. mdpi.comnih.gov Metal-catalyzed reactions, for example, have shown promise in providing highly selective and efficient routes to these compounds. mdpi.com Research into ligand development for these catalysts aims to improve reaction rates, yields, and selectivity under milder conditions. nih.gov

In-depth Mechanistic Studies of Less-explored Reactivity Patterns

While the basic reactivity of halogenated esters is understood, there are still less-explored reaction pathways that warrant further investigation. nih.govsmolecule.com Mechanistic studies, combining experimental and computational approaches, can provide deeper insights into the factors that govern the reactivity and selectivity of these compounds. nih.gov Understanding these mechanisms is key to developing new synthetic transformations. nih.gov

Advanced Computational Modeling for Predicting Novel Reactivity and Properties

Computational chemistry is becoming an increasingly powerful tool for predicting the properties and reactivity of molecules like halogenated esters. diva-portal.orgnih.govmdpi.com Advanced modeling techniques can be used to simulate reaction pathways, predict spectroscopic properties, and design new molecules with desired characteristics. barbatti.org This can accelerate the discovery and development of new synthetic methods and applications for these compounds.

Expanding the Scope of 1-Chloroethyl Ester Transformations in Advanced Organic Synthesis

The unique reactivity of 1-chloroethyl esters makes them valuable building blocks in organic synthesis. google.comsmolecule.com Future research will likely focus on expanding the range of transformations that these compounds can undergo. This includes their use in the synthesis of complex natural products and other biologically active molecules.

Q & A

Q. What are the optimal synthesis routes for 1-chloroethyl butanoate, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis Routes:
    • Esterification: React 1-chloroethanol with butanoic acid using a catalytic acid (e.g., H₂SO₄) under reflux. This method typically achieves moderate yields (~70-80%) but requires careful control of stoichiometry and temperature to avoid side reactions like hydrolysis .
    • Transesterification: Use methyl butanoate and 1-chloroethanol with a base catalyst (e.g., NaOCH₃). This route offers higher yields (~85-90%) due to milder conditions and reduced byproduct formation .
  • Critical Parameters:
    • Temperature: Excess heat promotes decomposition; optimal range is 60-80°C.
    • Catalyst Loading: Overuse of acid catalysts increases side reactions (e.g., chlorinated byproducts).
    • Purification: Fractional distillation or column chromatography is essential to isolate high-purity product (>98%) .

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 1.3-1.5 ppm (CH₃ of butanoate), δ 4.2-4.4 ppm (CH₂Cl), and δ 4.8-5.0 ppm (ester OCH₂) confirm structure .
    • ¹³C NMR: Signals at ~170 ppm (ester carbonyl) and 45-50 ppm (CH₂Cl) validate functional groups.
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Retention time and fragmentation patterns (e.g., m/z 152 for molecular ion) distinguish the compound from analogs like ethyl butanoate .
  • Purity Assessment:
    • Use HPLC with a C18 column and UV detection (λ = 210 nm). Purity >99% is achievable with rigorous solvent removal and inert-atmosphere handling .

Advanced Research Questions

Q. How does this compound interact with metabolic pathways, particularly in cancer or infection models?

Methodological Answer:

  • Metabolic Fate:
    • Butanoate Metabolism: In cancer cells, this compound may hydrolyze to butanoate, which enters the TCA cycle via acetyl-CoA, promoting ATP production and potentially supporting tumor proliferation .
    • Infection Models: In Homo sapiens metabolic simulations, butanoate derivatives disrupt glutamate and 4-aminobutanoate pathways, altering redox balance and sensitivity to oxidative stress (e.g., via glutathione depletion) .
  • Experimental Design:
    • Use isotope-labeled ¹³C-1-chloroethyl butanoate in cell cultures to track metabolic flux via LC-MS. Compare cancer vs. non-cancer cell lines to identify pathway-specific effects .

Q. What contradictions exist in the literature regarding the stability and degradation mechanisms of this compound?

Methodological Answer:

  • Stability Challenges:
    • Hydrolysis: The ester bond is prone to hydrolysis in aqueous media (t₁/₂ = 2-4 hours at pH 7.4), generating 1-chloroethanol and butanoic acid. This limits its use in biological applications without stabilization (e.g., liposomal encapsulation) .
    • Oxidation: Under oxidative conditions (e.g., O₂-rich environments), the chloroethyl group degrades to form chlorinated aldehydes, detected via GC-MS headspace analysis .
  • Data Reconciliation:
    • Conflicting reports on degradation rates arise from solvent polarity (e.g., acetonitrile vs. DMSO) and trace metal impurities. Standardize buffers with EDTA to suppress metal-catalyzed degradation .

Q. How can computational modeling predict the reactivity of this compound in esterification or transesterification reactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Simulate reaction pathways using software like Gaussian or ORCA. Key parameters include activation energy (ΔG‡) for bond cleavage and solvent effects (e.g., dielectric constant of toluene vs. THF) .
    • Example: DFT predicts a ΔG‡ of 25 kcal/mol for acid-catalyzed esterification, aligning with experimental yields of ~75% at 70°C .
  • Kinetic Modeling:
    • Use MATLAB or COPASI to fit rate constants to experimental data. Sensitivity analysis identifies temperature and catalyst loading as dominant variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.